molecular formula C7H14ClNOS B13573206 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride

1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride

Katalognummer: B13573206
Molekulargewicht: 195.71 g/mol
InChI-Schlüssel: BXJOZBHLNIMFSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1lambda4-Thia-7-azaspiro[3This compound belongs to the spirocyclic ethylamide family and is known for its kappa-opioid receptor agonist properties.

Vorbereitungsmethoden

The synthesis of 1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride involves several steps, typically starting with the formation of the spirocyclic core. The synthetic routes often include:

    Cyclization Reactions: These reactions form the spirocyclic structure, which is a key feature of the compound.

    Hydrochloride Formation: The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur atom in the thia-aza ring, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to different reduced forms of the compound.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its kappa-opioid receptor agonist properties make it a valuable tool for studying pain pathways and receptor interactions.

    Medicine: Potential therapeutic applications include pain management and treatment of certain neurological disorders.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride can be compared to other spirocyclic compounds, such as:

    1-thia-7-azaspiro[3.5]nonane hydrochloride: Similar in structure but may have different receptor affinities and biological activities.

    TAN-67: Another kappa-opioid receptor agonist with a different spirocyclic core.

The uniqueness of this compound lies in its specific receptor interactions and potential therapeutic applications.

Eigenschaften

Molekularformel

C7H14ClNOS

Molekulargewicht

195.71 g/mol

IUPAC-Name

1λ4-thia-7-azaspiro[3.5]nonane 1-oxide;hydrochloride

InChI

InChI=1S/C7H13NOS.ClH/c9-10-6-3-7(10)1-4-8-5-2-7;/h8H,1-6H2;1H

InChI-Schlüssel

BXJOZBHLNIMFSI-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CCS2=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.